molecular formula C8H13N5 B1275316 6-cyclopropyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine CAS No. 634165-96-1

6-cyclopropyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No. B1275316
M. Wt: 179.22 g/mol
InChI Key: SFPXQYOZUGOKSD-UHFFFAOYSA-N
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Description

The compound 6-cyclopropyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a derivative of the 1,3,5-triazine family, which is known for its wide range of applications in medicinal chemistry and material science. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,3,5-triazine derivatives is well-represented, indicating the importance of this scaffold in chemical synthesis and pharmaceutical design.

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives can be achieved through various methods. For instance, the synthesis of 6-[N,N-bis(2-hydroxyethyl)amine]-2,4-dichloro-1,3,5-triazine was accomplished from cyanuric chloride and diethanolamine in a mixed medium of acetone and water, with specific reaction conditions optimized for yield and purity . Similarly, iodine-mediated heterocyclization has been employed to synthesize 6-alkylthio-1,3,5-triazine-2,4-diamines from N-alkylpyridinium salts and NH4SCN, demonstrating the versatility of synthetic approaches for triazine derivatives .

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by a six-membered ring containing three nitrogen atoms at the 1,3, and 5 positions. The substitution pattern on the triazine ring can significantly influence the compound's properties and reactivity. For example, the presence of aryl groups, as seen in the 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines, can confer specific biological activities, as well as affect the overall stability and electronic distribution of the molecule .

Chemical Reactions Analysis

1,3,5-Triazine derivatives are known to undergo various chemical reactions, including cycloadditions and substitutions. The regioselective cycloaddition reactions of 2,4,6-triazido-3,5-dichloropyridine, for instance, demonstrate the reactivity of azido groups at different positions on the triazine ring, leading to the selective formation of cycloadducts . These reactions are crucial for the functionalization of the triazine core and the development of compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazine derivatives are influenced by their molecular structure and substituents. These properties include solubility, melting point, and stability, which are essential for the practical application of these compounds. The biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines revealed low nanomolar in vitro antiplasmodial activity and low toxicity to mammalian cells, indicating the potential of these compounds as therapeutic agents . The analysis of these properties is critical for understanding the behavior of triazine derivatives in various environments and for their application in drug design and other fields.

Scientific Research Applications

Herbicide Metabolism in Rice

A study by Mayer, Kriemler, and Laanio (1981) examined the metabolism of a similar compound, N-(1',2'-Dimethylpropyl)-N'-ethyl-6-methylthio-1,3,5-triazine-2,4-diamine, in rice. This research tracked the degradation products of the compound in greenhouse-grown rice, identifying several transformation products, which is relevant for understanding the environmental fate of related triazine compounds (Mayer, Kriemler, & Laanio, 1981).

Nonlinear Optical Polyimides

Sui et al. (1999) explored the use of chromophore-containing diamines, including triazine derivatives, in creating side-chain second-order nonlinear optical polyimides. These materials exhibited high thermal stability and could be potential candidates for optoelectronic applications (Sui et al., 1999).

Anticancer Agents

Xiong et al. (2016) studied cyclometalated iridium(III) complexes that included a triazine derivative as a ligand. These complexes showed promise as mitochondria-targeted anticancer agents, offering a new avenue for cancer therapy (Xiong et al., 2016).

Herbicide Dissipation in Soil

Baer and Calvet (1999) investigated the dissipation kinetics of several soil-applied herbicides, including triazine derivatives. This research provides insights into the environmental behavior and degradation of triazine-based herbicides in different soil conditions (Baer & Calvet, 1999).

Gemini Surfactants

Singh et al. (2016) synthesized novel triazine Schiff base-based cationic gemini surfactants. These compounds showed potential as antiwear, antifriction, and anticorrosive additives in lubricants, indicating the utility of triazine derivatives in industrial applications (Singh et al., 2016).

Energetic Polymer Monomers

Shastin et al. (2021) developed methods for synthesizing novel azidopropargylamino-substituted 1,3,5-triazines, which could be used as monomers for producing energetic polymers. This highlights the potential of triazine derivatives in the field of advanced materials (Shastin et al., 2021).

Sulfur Source for Bacteria

Cook and Hütter (1982) identified bacteria that could use s-triazine herbicides, including triazine derivatives, as a sole source of sulfur. This finding is significant for bioremediation and understanding the ecological impact of triazine compounds (Cook & Hütter, 1982).

properties

IUPAC Name

6-cyclopropyl-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5/c1-13(2)8-11-6(5-3-4-5)10-7(9)12-8/h5H,3-4H2,1-2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPXQYOZUGOKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407797
Record name 6-cyclopropyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine

CAS RN

634165-96-1
Record name 6-cyclopropyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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